2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Description
2-(5-Isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring connected to a pyrazole moiety. The pyrazole ring is substituted at position 5 with an isopropyl group and at position 1 with a propargyl (prop-2-yn-1-yl) group. This structure combines steric bulk (from isopropyl) with a reactive alkynyl function, enabling applications in coordination chemistry and catalysis. The propargyl group facilitates metal-carbon bond formation with late transition metals, while the pyrazolylpyridine unit acts as a chelating ligand, akin to 2,2′-bipyridine .
Properties
Molecular Formula |
C14H15N3 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1-prop-2-ynylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C14H15N3/c1-4-9-17-14(11(2)3)10-13(16-17)12-7-5-6-8-15-12/h1,5-8,10-11H,9H2,2-3H3 |
InChI Key |
KPALFFALHGWVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC#C)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)prop-2-yn-1-one with hydrazine hydrate can yield the desired pyrazole ring, which is then further functionalized to introduce the isopropyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
The target compound’s properties and applications are influenced by its substituents. Key analogs include:
2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
This analog replaces the isopropyl group with a cyclopropyl substituent at position 3. This compound has been utilized in polynuclear complexes, such as Ru-Pt systems, highlighting its versatility in multi-metal coordination .
2-(1H-Pyrazol-3-yl)pyridine Derivatives
Unsubstituted derivatives, such as 2-(1H-pyrazol-3-yl)pyridine, lack the propargyl and isopropyl groups. These simpler ligands form octahedral complexes with Mn(II), as demonstrated in the structure of Aqua(4-nitrophthalato-κO1)bis[2-(1H-pyrazol-3-yl-κN2)pyridine-κN]manganese(II), where the ligand’s planarity and hydrogen-bonding capabilities stabilize the coordination environment .
DHODH-Inhibiting Pyrazolopyridines
Compounds like 5-Cyclopropyl-2-(3-isopropoxy-4-phenoxy-1H-pyrazol-1-yl)pyridine (from ) feature alkoxy and aryloxy substituents. These derivatives inhibit human dihydroorate dehydrogenase (DHODH), a therapeutic target for autoimmune diseases. The presence of electron-withdrawing groups (e.g., fluoro, chloro) on phenoxy rings enhances inhibitory potency .
Functional Group Comparisons
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